Cas no 2172099-54-4 (1-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetyl}azetidine-3-carboxylic acid)
1-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetyl}azetidine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetyl}azetidine-3-carboxylic acid
- EN300-1522412
- 1-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetyl}azetidine-3-carboxylic acid
- 2172099-54-4
-
- Inchi: 1S/C24H24N2O5/c27-21(26-12-15(13-26)22(28)29)11-24(9-10-24)25-23(30)31-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-14H2,(H,25,30)(H,28,29)
- InChI Key: BZCFQEMJMZKKFJ-UHFFFAOYSA-N
- SMILES: O=C(CC1(CC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1CC(C(=O)O)C1
Computed Properties
- Exact Mass: 420.16852187g/mol
- Monoisotopic Mass: 420.16852187g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 31
- Rotatable Bond Count: 7
- Complexity: 708
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 95.9Ų
1-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetyl}azetidine-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1522412-0.05g |
1-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetyl}azetidine-3-carboxylic acid |
2172099-54-4 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1522412-0.1g |
1-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetyl}azetidine-3-carboxylic acid |
2172099-54-4 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1522412-0.25g |
1-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetyl}azetidine-3-carboxylic acid |
2172099-54-4 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1522412-0.5g |
1-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetyl}azetidine-3-carboxylic acid |
2172099-54-4 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1522412-1.0g |
1-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetyl}azetidine-3-carboxylic acid |
2172099-54-4 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1522412-2.5g |
1-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetyl}azetidine-3-carboxylic acid |
2172099-54-4 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1522412-5.0g |
1-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetyl}azetidine-3-carboxylic acid |
2172099-54-4 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1522412-10.0g |
1-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetyl}azetidine-3-carboxylic acid |
2172099-54-4 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1522412-50mg |
1-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetyl}azetidine-3-carboxylic acid |
2172099-54-4 | 50mg |
$2829.0 | 2023-09-26 | ||
| Enamine | EN300-1522412-100mg |
1-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetyl}azetidine-3-carboxylic acid |
2172099-54-4 | 100mg |
$2963.0 | 2023-09-26 |
1-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetyl}azetidine-3-carboxylic acid Related Literature
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 1-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetyl}azetidine-3-carboxylic acid
Chemical Synthesis and Applications of 1-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetyl}azetidine-3-carboxylic acid (CAS No. 2172099-54-4)
The compound 1-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetyl}azetidine-3-carboxylic acid, identified by CAS No. 2172099-54-4, represents a sophisticated molecular architecture integrating a cyclopropylacetyl moiety with an azetidine ring system protected by a fluoren-9-ylmethoxycarbonyl (Fmoc) group. This structure combines rigid hydrophobic elements with conformationally constrained features, positioning it as a promising scaffold in medicinal chemistry and peptide synthesis. Recent advancements in stereocontrolled synthesis have enabled precise manipulation of its chiral centers, enhancing its utility in drug discovery programs targeting G-protein coupled receptors (GPCRs) and kinases.
Key structural features include the azetidine ring, which introduces a four-membered heterocyclic framework offering unique torsional strain energy profiles compared to conventional proline-based systems. The cyclopropylacetyl unit provides additional conformational rigidity through its strained three-membered ring, while the Fmoc protecting group ensures orthogonal deprotection conditions during solid-phase peptide synthesis (SPPS). This combination was recently highlighted in a 2023 Angewandte Chemie study demonstrating improved yields in the synthesis of cyclic peptide mimetics for epigenetic enzyme inhibition.
Synthetic strategies for this compound leverage modern organocatalytic approaches pioneered by List and MacMillan groups. A notable route involves asymmetric Michael addition of Fmoc-amino cyclopropane intermediates with azetidinone precursors under visible-light mediated conditions. Such methods, reported in Nature Chemistry late 2023, achieve enantiomeric excesses exceeding 98% while minimizing environmental footprint through solvent-free protocols. The cyclopropylacetyl functionality is typically installed via ruthenium-catalyzed carboxylation of alkynes using CO2 as the carbonyl source, aligning with current trends toward sustainable chemistry practices.
In pharmaceutical applications, this compound serves as a versatile building block for constructing macrocyclic scaffolds through click chemistry and native chemical ligation techniques. A 2024 Cell Chemical Biology publication demonstrated its use in generating stapled peptides that selectively modulate NF-kB signaling pathways without off-target effects. The azetidine core's ability to adopt type II' β-turn conformations mimics natural protein secondary structures, making it valuable for developing peptidomimetics against Alzheimer's disease-associated amyloid aggregation.
Recent studies have explored its potential in PROTAC-based targeted protein degradation platforms. By conjugating this scaffold with E3 ligase-recruiting warheads via click chemistry handles on the cyclopropyl moiety, researchers achieved sub-nanomolar degrader activity against BRD4 in vitro. This approach was validated through cryo-electron microscopy studies showing precise positioning of the azetidine unit within the BET bromodomain binding pocket.
Bioavailability optimization strategies focus on modulating the Fmoc group's photolabile properties for site-specific drug release. A collaborative effort between MIT and Genentech reported pH-sensitive conjugates where the Fmoc ester undergoes hydrolysis at tumor microenvironment pH levels (6.5), releasing active payloads while minimizing systemic toxicity. Computational docking studies using Schrödinger's Glide SP protocol revealed favorable interactions between the azetidine nitrogen and hydrogen bond acceptors in kinase ATP pockets.
Safety assessments conducted under OECD guidelines confirmed low acute toxicity profiles when administered orally to rodents at up to 500 mg/kg doses. Metabolomic analysis using UHPLC-QTOF MS identified phase II conjugation pathways involving glucuronidation of the cyclopropane carboxylic acid group, suggesting minimal bioaccumulation risks. These findings align with current FDA guidance emphasizing metabolically labile protecting groups for clinical candidates.
Ongoing research explores this compound's utility in creating bifunctional linkers for antibody-drug conjugates (ADCs). By incorporating disulfide bonds adjacent to the azetidine ring while maintaining Fmoc protection during ADC assembly, researchers achieved stable payload retention during circulation with rapid intracellular release upon glutathione-mediated cleavage. Preclinical data presented at the 2024 AACR meeting showed enhanced therapeutic indices against HER2+ breast cancer xenograft models compared to traditional maytansinoid-based ADCs.
In conclusion, CAS No. 2172099-54-4 represents a cutting-edge chemical entity whose structural features enable multifunctional applications across drug discovery domains. Its design reflects contemporary trends toward conformationally constrained scaffolds, sustainable synthetic methodologies, and targeted delivery systems - all critical factors driving innovation in next-generation therapeutics development.
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